![molecular formula C18H15ClFN3OS B2553164 N-[(2-chlorophenyl)methyl]-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide CAS No. 1286699-87-3](/img/structure/B2553164.png)
N-[(2-chlorophenyl)methyl]-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
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Overview
Description
N-[(2-chlorophenyl)methyl]-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, a fluorobenzothiazole moiety, and an azetidine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiazole Moiety: The synthesis begins with the preparation of the 4-fluoro-1,3-benzothiazole intermediate. This can be achieved through the cyclization of 4-fluoroaniline with carbon disulfide and subsequent oxidation.
Azetidine Ring Formation: The azetidine ring is formed by reacting an appropriate azetidine precursor with the benzothiazole intermediate under controlled conditions.
Introduction of the Chlorophenyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl and azetidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
The compound exhibits significant biological activities, which can be categorized into several areas:
Anticancer Activity
Research indicates that compounds with similar structural features to N-[(2-chlorophenyl)methyl]-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide demonstrate promising anticancer properties. For instance, derivatives containing benzothiazole and other heterocyclic moieties have been shown to inhibit the growth of various cancer cell lines, including breast and lung cancers. The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and apoptosis .
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. Similar benzothiazole derivatives have been evaluated for their effectiveness against resistant strains of bacteria, showcasing the ability to inhibit microbial growth through various mechanisms, including enzyme inhibition .
Enzyme Inhibition
Molecular docking studies suggest that this compound may act as an inhibitor for specific enzymes involved in disease processes. For example, compounds with related structures have shown efficacy in inhibiting acetylcholinesterase and butyrylcholinesterase, which are targets for neurodegenerative diseases .
Molecular Interaction Studies
Understanding the molecular interactions of this compound is crucial for elucidating its pharmacological effects:
Binding Affinity
Molecular docking studies have shown that this compound can bind effectively to target proteins involved in cancer progression and microbial resistance. The presence of fluorine and chlorine substituents enhances binding affinity due to increased electron-withdrawing effects .
Structure-Activity Relationship (SAR)
Research into similar compounds has established a structure-activity relationship that highlights how modifications to the azetidine and benzothiazole moieties can significantly alter biological activity. This insight is vital for designing more potent analogs .
Case Studies
Several studies illustrate the practical applications of this compound:
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-chlorophenyl)methyl]-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
- N-[(2-chlorophenyl)methyl]-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylate
- N-[(2-chlorophenyl)methyl]-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific disciplines.
Biological Activity
N-[(2-chlorophenyl)methyl]-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of azetidine derivatives and is characterized by its unique structural features, including a chlorophenyl group, a fluorobenzothiazole moiety, and an azetidine ring. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound's structure can be summarized as follows:
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C18H15ClFN3OS |
Molecular Weight | 367.85 g/mol |
Functional Groups | Azetidine, Benzothiazole, Chlorophenyl, Fluorobenzene |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Benzothiazole Moiety : The synthesis begins with the preparation of the 4-fluoro-1,3-benzothiazole intermediate through the cyclization of 4-fluoroaniline with carbon disulfide and subsequent oxidation.
- Azetidine Ring Formation : The azetidine ring is formed by reacting an appropriate azetidine precursor with the benzothiazole intermediate under controlled conditions.
- Introduction of Chlorophenyl Group : The chlorophenyl group is introduced through nucleophilic substitution reactions at the azetidine or benzothiazole moieties.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, related benzothiazole derivatives have shown potent activity against various bacterial and fungal species. A study reported minimum inhibitory concentrations (MIC) for certain benzothiazole derivatives ranging from 10.7 to 21.4 μmol/mL against multiple pathogens .
Anticancer Activity
The anticancer potential of this compound is notable. Compounds containing similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines. For example:
Cell Line | IC50 (μM) | Activity |
---|---|---|
Human Acute Lymphoblastic Leukemia (CEM) | 0.65 | High cytotoxicity |
Human Breast Adenocarcinoma (MCF-7) | 2.41 | Moderate cytotoxicity |
Melanoma (SK-MEL-2) | 0.75 | Selective activity |
These findings suggest that this compound may act as a potent anticancer agent through mechanisms involving apoptosis induction and cell cycle arrest .
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. This interaction may modulate their activity and lead to various biological effects including antimicrobial and anticancer activities.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- A study on similar benzothiazole derivatives reported their efficacy against both Gram-positive and Gram-negative bacteria, highlighting their potential in treating infections caused by resistant strains .
- Another investigation focused on the anticancer properties of benzothiazole derivatives where compounds showed significant inhibition of cancer cell proliferation in vitro .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3OS/c19-13-5-2-1-4-11(13)8-21-17(24)12-9-23(10-12)18-22-16-14(20)6-3-7-15(16)25-18/h1-7,12H,8-10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHDSLWMRMMXOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(C=CC=C3S2)F)C(=O)NCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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